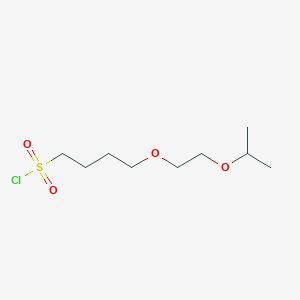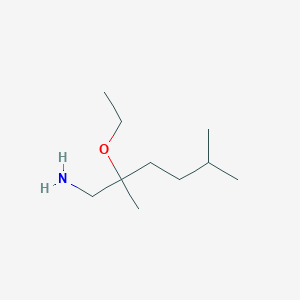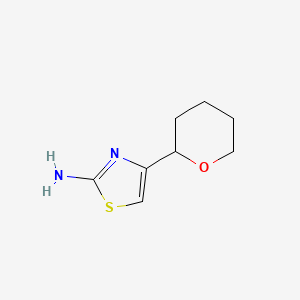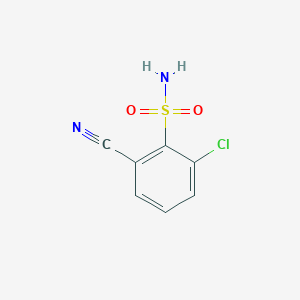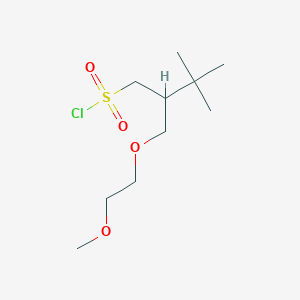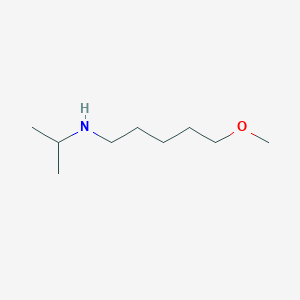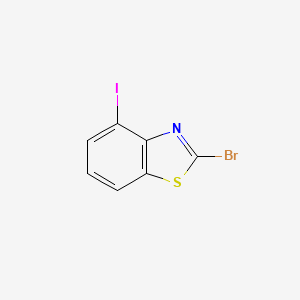
2-Bromo-4-iodo-1,3-benzothiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-4-iodo-1,3-benzothiazole is a heterocyclic compound that contains both bromine and iodine atoms attached to a benzothiazole ring. Benzothiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-iodo-1,3-benzothiazole can be achieved through several methods. One common approach involves the bromination and iodination of 1,3-benzothiazole. The reaction typically uses bromine and iodine reagents under controlled conditions to ensure selective substitution at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and iodination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the desired product.
化学反応の分析
Types of Reactions
2-Bromo-4-iodo-1,3-benzothiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Sonogashira couplings to form complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used for substitution reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are commonly used.
Coupling Reactions: Palladium catalysts and organoboron reagents are typically employed in coupling reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzothiazoles, which can have different functional groups such as amines, thiols, or aryl groups.
科学的研究の応用
2-Bromo-4-iodo-1,3-benzothiazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is used in the development of organic semiconductors and other advanced materials.
Biological Studies: Researchers use it to study the biological activity of benzothiazole derivatives and their potential as drug candidates.
作用機序
The mechanism of action of 2-Bromo-4-iodo-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the target molecule.
類似化合物との比較
Similar Compounds
2-Bromo-1,3-benzothiazole: Lacks the iodine atom, making it less versatile in certain reactions.
4-Iodo-1,3-benzothiazole: Lacks the bromine atom, which can affect its reactivity and applications.
2,4-Dibromo-1,3-benzothiazole: Contains two bromine atoms, which can lead to different chemical properties and reactivity.
Uniqueness
2-Bromo-4-iodo-1,3-benzothiazole is unique due to the presence of both bromine and iodine atoms, which provide distinct reactivity and versatility in chemical synthesis. This dual halogenation allows for a wider range of chemical transformations and applications compared to its mono-halogenated counterparts.
特性
分子式 |
C7H3BrINS |
|---|---|
分子量 |
339.98 g/mol |
IUPAC名 |
2-bromo-4-iodo-1,3-benzothiazole |
InChI |
InChI=1S/C7H3BrINS/c8-7-10-6-4(9)2-1-3-5(6)11-7/h1-3H |
InChIキー |
ZYJPYUMSNIMTLD-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)I)N=C(S2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


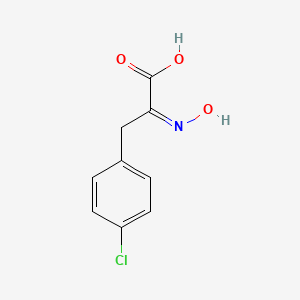

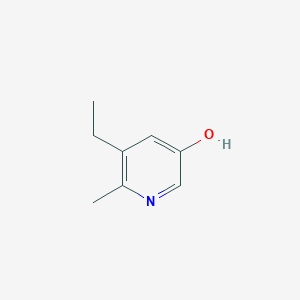
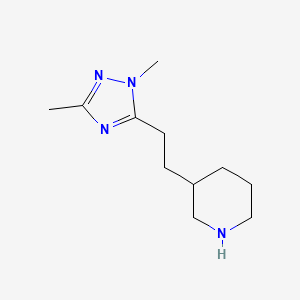
![1-((5,6-Dihydroimidazo[2,1-b]thiazol-3-yl)methyl)cyclopropane-1-sulfonyl chloride](/img/structure/B13624272.png)
